![molecular formula C11H12ClN B13798910 8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-35-2](/img/structure/B13798910.png)
8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound characterized by its unique spiro structure, where a cyclopropane ring is fused to an isoquinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted isoquinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce the chloro substituent.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Aplicaciones Científicas De Investigación
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one, 7’-chloro-2’,3’-dihydro-
- Methyl 2-chloro-2-cyclopropylidenacetate
Uniqueness
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is unique due to its specific spiro structure and the presence of a chloro substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
885269-35-2 |
|---|---|
Fórmula molecular |
C11H12ClN |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
8-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12ClN/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11/h1-3,13H,4-7H2 |
Clave InChI |
SNVIIJKIISNQQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNCC3=C2C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

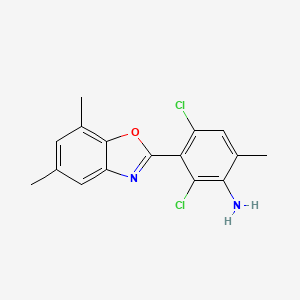
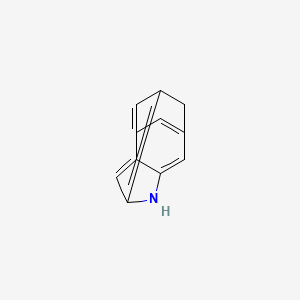
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

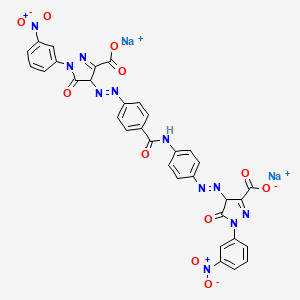

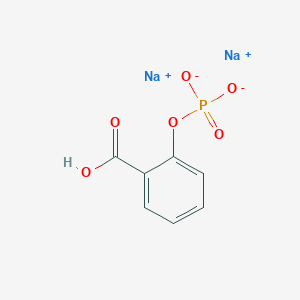
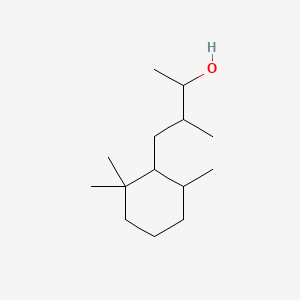

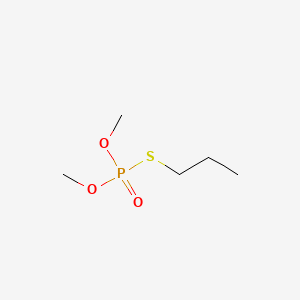
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
